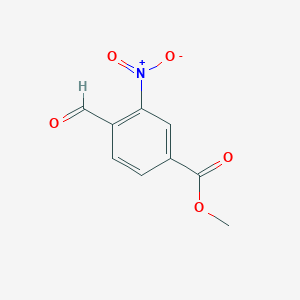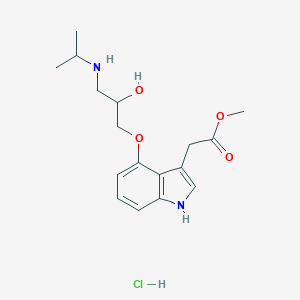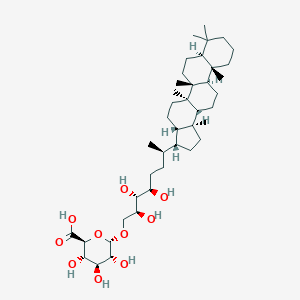
O-Glucuronopyranosyl bacteriohopanetetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Glucuronopyranosyl bacteriohopanetetrol (OG-BHT) is a natural product that has been found in bacteria and has gained significant attention in recent years due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of O-Glucuronopyranosyl bacteriohopanetetrol is not yet fully understood. However, it has been suggested that it exerts its effects by modulating the activity of various enzymes and signaling pathways in cells. O-Glucuronopyranosyl bacteriohopanetetrol has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. O-Glucuronopyranosyl bacteriohopanetetrol has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant responses.
Effets Biochimiques Et Physiologiques
O-Glucuronopyranosyl bacteriohopanetetrol has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). O-Glucuronopyranosyl bacteriohopanetetrol has also been found to induce apoptosis (programmed cell death) in cancer cells. Additionally, O-Glucuronopyranosyl bacteriohopanetetrol has been found to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using O-Glucuronopyranosyl bacteriohopanetetrol in lab experiments is that it is a natural product, which makes it a potentially safer alternative to synthetic drugs. O-Glucuronopyranosyl bacteriohopanetetrol has also been found to have low toxicity, which makes it a potential candidate for the development of new drugs. However, one of the limitations of using O-Glucuronopyranosyl bacteriohopanetetrol in lab experiments is that its synthesis is a challenging process that requires specialized equipment and expertise.
Orientations Futures
There are many future directions for research on O-Glucuronopyranosyl bacteriohopanetetrol. One area of research is the development of new drugs for the treatment of inflammatory diseases, cancer, and oxidative stress-related diseases. Another area of research is the elucidation of the mechanism of action of O-Glucuronopyranosyl bacteriohopanetetrol, which could lead to the development of more effective drugs. Additionally, there is a need for further research on the synthesis of O-Glucuronopyranosyl bacteriohopanetetrol, which could lead to the development of more efficient and cost-effective methods for its production.
Méthodes De Synthèse
The synthesis of O-Glucuronopyranosyl bacteriohopanetetrol can be achieved through a multi-step process that involves the isolation of bacteriohopanetetrol (BHT) from bacterial membranes, followed by the addition of glucuronic acid to form O-Glucuronopyranosyl bacteriohopanetetrol. The synthesis of O-Glucuronopyranosyl bacteriohopanetetrol is a challenging process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
O-Glucuronopyranosyl bacteriohopanetetrol has been found to have various applications in scientific research. It has been shown to have anti-inflammatory properties, which makes it a potential candidate for the development of new drugs for the treatment of inflammatory diseases. O-Glucuronopyranosyl bacteriohopanetetrol has also been found to have anticancer properties, making it a potential candidate for cancer therapy. Additionally, O-Glucuronopyranosyl bacteriohopanetetrol has been found to have antioxidant properties, which makes it a potential candidate for the development of new drugs for the treatment of oxidative stress-related diseases.
Propriétés
Numéro CAS |
144599-05-3 |
|---|---|
Nom du produit |
O-Glucuronopyranosyl bacteriohopanetetrol |
Formule moléculaire |
C41H70O10 |
Poids moléculaire |
723 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-6-[(2S,3R,4R,7R)-7-[(3R,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl]-2,3,4-trihydroxyoctoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C41H70O10/c1-22(9-10-25(42)30(44)26(43)21-50-36-33(47)31(45)32(46)34(51-36)35(48)49)23-13-18-38(4)24(23)14-19-40(6)28(38)11-12-29-39(5)17-8-16-37(2,3)27(39)15-20-41(29,40)7/h22-34,36,42-47H,8-21H2,1-7H3,(H,48,49)/t22-,23-,24+,25-,26+,27+,28-,29-,30-,31+,32+,33-,34+,36+,38+,39+,40-,41-/m1/s1 |
Clé InChI |
SSVGOKCWDNWMHB-XGFMURHTSA-N |
SMILES isomérique |
C[C@H](CC[C@H]([C@H]([C@H](CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)O)O)O)[C@H]2CC[C@]3([C@H]2CC[C@@]4([C@@H]3CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CCCC6(C)C)C)C)C)C |
SMILES |
CC(CCC(C(C(COC1C(C(C(C(O1)C(=O)O)O)O)O)O)O)O)C2CCC3(C2CCC4(C3CCC5C4(CCC6C5(CCCC6(C)C)C)C)C)C |
SMILES canonique |
CC(CCC(C(C(COC1C(C(C(C(O1)C(=O)O)O)O)O)O)O)O)C2CCC3(C2CCC4(C3CCC5C4(CCC6C5(CCCC6(C)C)C)C)C)C |
Synonymes |
O-alpha-D-glucuronopyranosyl bacteriohopanetetrol O-glucuronopyranosyl bacteriohopanetetrol O-GPB |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



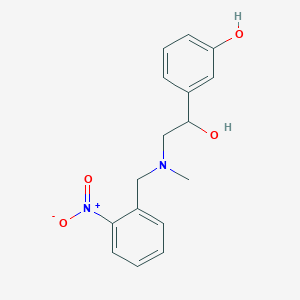
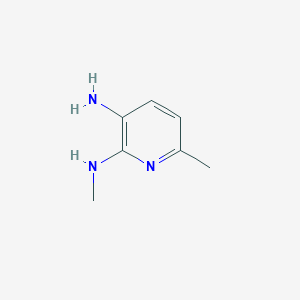
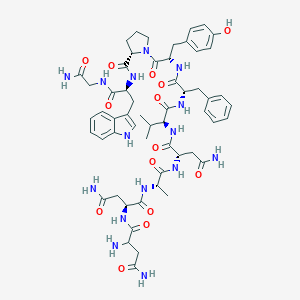
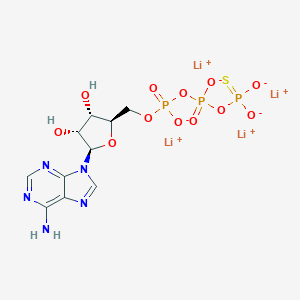
![Methyl 3-[(chloroacetyl)amino]thiophene-2-carboxylate](/img/structure/B117096.png)

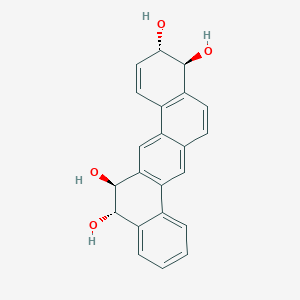


![bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate](/img/structure/B117106.png)
